molecular formula C8H8BrNO2 B1276632 5-Bromo-4,6-dimethylpyridine-3-carboxylic acid CAS No. 93350-01-7

5-Bromo-4,6-dimethylpyridine-3-carboxylic acid

Cat. No. B1276632
CAS RN: 93350-01-7
M. Wt: 230.06 g/mol
InChI Key: QQGXFWWAZULHIZ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of “5-Bromo-4,6-dimethylpyridine-3-carboxylic acid”

The compound 5-Bromo-4,6-dimethylpyridine-3-carboxylic acid is a brominated pyridine derivative with a carboxylic acid functional group. It is structurally related to various compounds that have been synthesized and characterized in the literature, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a moiety of a potent dopamine and serotonin receptor antagonist . Other related compounds include brominated indazole and pyrazole derivatives, which have been studied for their crystal structures and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related brominated pyridine compounds involves multiple steps, including regioselective reactions, nucleophilic substitutions, and bromination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was achieved with an overall yield of 67% through a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by methoxylation, oxidation, and bromination steps . Similarly, other brominated heterocyclic compounds have been synthesized using various starting materials and reaction conditions, demonstrating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structures of brominated pyridine derivatives and related compounds have been characterized using spectroscopic methods such as NMR and IR, as well as X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, revealing intramolecular hydrogen bonding and π-π stacking interactions . Additionally, the crystal structure and intermolecular interactions of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole were analyzed using Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions, including lithiation, carbonylative cyclization, and condensation reactions, to yield a wide range of substituted pyridine and pyrazole compounds . For example, the dimer of 3-bromo-6-dimethylamino-1-azafulvene was used as a precursor for the synthesis of substituted pyrrole-2-carboxaldehydes . Additionally, β-bromo-α,β-unsaturated carboxylic acids were cyclized with dimethylhydrazine to produce pyrrole diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure and substituents. These compounds often exhibit good thermal stability, as demonstrated by the thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which was stable up to 215°C . The presence of bromine and other substituents such as methyl, methoxy, and carboxylic acid groups can affect the reactivity, solubility, and potential biological activity of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • Preparation and Reactions of Pyrido[2,3-d] and Pyrido[3,4-d] [1,3]dioxoles : The methylester of a related compound, 3,4-dihydroxy-pyridine-6-carboxylic acid, was reacted with bromochloromethane and potassium carbonate to obtain pyrido[3,4-d][1,3]-dioxole-6-onrhoxylic acid. This study showcases the reactivity of similar pyridine carboxylic acids in the synthesis of dioxole derivatives (Daliacker, Fechter, & Mues, 1979).
  • Crystal Structure of Pyridinium Tetrahalocuprate Compounds : A study on the crystal structure of compounds similar to 5-Bromo-4,6-dimethylpyridine-3-carboxylic acid, specifically [3,5-dibromo-2-amino-4,6-dimethylpyridinium] tetrahalocuprate, reveals insights into the role of nonclassical noncovalent interaction in controlling structure (AlDamen & Haddad, 2011).

Chemical Synthesis Applications

  • Efficient Synthesis of Pyridine Carboxylic Acids : A study describes an efficient method to synthesize 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrating the potential for generating similar bromo-substituted pyridine carboxylic acids for various applications (Hirokawa, Horikawa, & Kato, 2000).
  • Synthesis of Polyheterocyclic Ring Systems : Research on the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine highlights the utility of bromo-substituted pyridine derivatives in constructing complex molecular structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Functionalization and Derivative Formation

  • Functionalization of Bromo- and Iodo(trifluoromethyl)pyridines : This research involves the selective deprotonation and subsequent carboxylation of various bromo-substituted pyridines, including compounds similar to 5-Bromo-4,6-dimethylpyridine-3-carboxylic acid, to produce carboxylic acids (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
  • Synthesis of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic Acid Diethylamide : Demonstrates the synthesis and crystal structure analysis of a related bromo-substituted pyridine carboxylic acid, highlighting the potential for creating structurally diverse derivatives (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

properties

IUPAC Name

5-bromo-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGXFWWAZULHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427645
Record name 5-bromo-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-dimethylpyridine-3-carboxylic acid

CAS RN

93350-01-7
Record name 5-bromo-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kasuga, M Ishikawa, M Yonehara… - Bioorganic & medicinal …, 2010 - Elsevier
To elucidate the molecular basis of peroxisome proliferator-activated receptor (PPAR) δ partial agonism, X-ray crystal structures of complexes of the PPARδ ligand-binding site with …
Number of citations: 25 www.sciencedirect.com

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